3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Overview
Description
“3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one” is a chemical compound with the CAS Number: 1240529-14-9 . It has a molecular weight of 201.27 . The compound is a solid in its physical form . It is a promising building block for medicinal chemistry .
Synthesis Analysis
An efficient two-step multigram synthesis of the previously unknown this compound is described . The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15NO/c15-13-11-6-12 (13)9-14 (8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The compound has been used in the development of a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation were studied .
Physical and Chemical Properties Analysis
“this compound” is a solid in its physical form . It has a molecular weight of 201.27 . The InChI code for the compound is 1S/C13H15NO/c15-13-11-6-12 (13)9-14 (8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
.
Scientific Research Applications
Building Block for Medicinal Chemistry
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is identified as a promising building block in medicinal chemistry. Its efficient multigram synthesis facilitates the production of novel conformationally restricted piperidine derivatives through selective derivatization of the cyclobutane ring (Denisenko et al., 2010).
Synthesis of Bicyclic β-Lactams
This compound is used in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These are further converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering an alternative approach in drug design (Mollet et al., 2012).
Advanced Building Blocks for Drug Discovery
The compound serves as an intermediate in the photochemical synthesis of substituted 3-azabicyclo[3.2.0]heptanes, a valuable group of building blocks for drug discovery (Denisenko et al., 2017).
Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates
Its derivatives have been synthesized and transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, marking a novel approach in the synthesis of important chemical structures (Leemans et al., 2010).
[2+2]-Photocycloaddition for Functional Derivatives
It's used in a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes through [2+2]-photocycloaddition, leading to bi- and tricyclic analogues of significant pharmacophores like piperidine and GABA (Skalenko et al., 2018).
Versatile Intermediate for Nucleoside Analogues
5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, a related compound, has been utilized as a versatile intermediate in the synthesis of various nucleoside analogues, demonstrating the compound's flexibility in medicinal chemistry applications (Dominguez & Cullis, 1999).
Bridged Bicyclic Morpholines in Medicinal Chemistry
Bridged bicyclic morpholines, derived from this compound, are crucial in medicinal chemistry. They exhibit similar lipophilicity to morpholine, making them valuable for drug development (Walker et al., 2012).
Novel Methods for Asymmetric Preparation
Innovative methods for asymmetric preparation of derivatives of this compound have been explored, proving its versatility and potential in creating enantiomerically pure molecules, crucial for pharmaceutical applications (Wolan et al., 2011).
Aromatase Inhibitory Activity
Derivatives of this compound have shown potential in inhibiting human placental aromatase, an enzyme pivotal in the synthesis of estrogens, indicating potential applications in hormone-dependent tumor therapies (Staněk et al., 1991).
Cysteine Proteases Inhibitors
Compounds derived from this compound have been synthesized as inhibitors for cysteine proteases, demonstrating significant activity against specific cathepsins, which are therapeutic targets in various diseases (Zhou et al., 2002).
Future Directions
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLWDHDUFRJNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677642 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24522-49-4, 1240529-14-9 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one a promising building block for medicinal chemistry?
A1: The research article "this compound: a promising building block for medicinal chemistry" [] highlights the compound's potential for developing novel pharmaceutical agents. The study successfully demonstrates an efficient two-step synthesis of this previously unknown compound. Importantly, the research emphasizes its value as a building block, capable of undergoing selective derivatization at the cyclobutane ring. This characteristic allows for the creation of new, conformationally restricted piperidine derivatives []. These derivatives are particularly interesting for medicinal chemistry as they offer potential for enhanced target specificity and improved pharmacological properties compared to less restricted analogues.
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